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Compound of Interest

Compound Name: SAR-7226 Hydrate

CAS No.: 1229167-48-9

Cat. No.: B610689 Get Quote

Executive Summary & Chemical Identity
SAR-7226 Hydrate is a dual inhibitor of Sodium-Glucose Cotransporters 1 and 2 (SGLT1/2),

originally developed by Sanofi-Aventis.[1] Unlike the highly selective SGLT2 inhibitors (e.g.,

Dapagliflozin, Empagliflozin) that target renal glucose reabsorption, SAR-7226 also targets

intestinal SGLT1, thereby delaying glucose absorption in the gut.[1][2]

Chemically, SAR-7226 represents a pyrazole-O-glycoside class, distinct from the currently

approved C-glycoside inhibitors.[1][2] This structural difference is critical: while C-glycosides

offer superior metabolic stability, the O-glycoside linkage in SAR-7226 renders it susceptible to

hydrolysis and glucuronidation, a key factor in its preclinical profile and development trajectory.

[1][2]
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Feature Specification

Compound Name SAR-7226 Hydrate

CAS Number
1229167-48-9 (Hydrate); 702638-25-3 (Free

Base)

Chemical Class
Heteroaromatic Fluoroglycoside (Pyrazole-O-

Glycoside)

Mechanism
Dual SGLT1 (Intestinal) & SGLT2 (Renal)

Inhibition

Primary Indication
Type 2 Diabetes Mellitus (T2DM) - Research

Tool

Mechanistic Profile: Dual SGLT Inhibition
The therapeutic rationale for SAR-7226 lies in its "dual-hit" hypothesis.[1] By inhibiting SGLT1

in the small intestine, it blunts the postprandial glucose spike.[2][3] Simultaneously, SGLT2

inhibition in the proximal tubule promotes urinary glucose excretion (UGE).[2][4]

Pathway Visualization
The following diagram illustrates the dual site of action and the downstream physiological

effects.
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Caption: Dual mechanism of SAR-7226 targeting intestinal SGLT1 and renal SGLT2 to lower

systemic blood glucose.[1]

Comparative Analysis: SAR-7226 vs. Alternatives
The table below contrasts SAR-7226 with Sotagliflozin (the clinical standard for dual inhibition)

and Dapagliflozin (selective SGLT2).
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Metric SAR-7226 (Sanofi)
Sotagliflozin
(Lexicon/Sanofi)

Dapagliflozin
(AstraZeneca)

Primary Target SGLT1 & SGLT2 SGLT1 & SGLT2 SGLT2 (Selective)

Selectivity

(SGLT2:SGLT1)
Low (Dual) ~20:1 >1200:1

Chemical Scaffold
O-Glycoside

(Pyrazole)
C-Glycoside (Phenyl) C-Glycoside (Phenyl)

Metabolic Stability

Low (Susceptible to

O-glucuronidation &

hydrolysis)

High (Resistant to

glucosidases)
High

Key Preclinical

Finding

Proof of concept for

dual inhibition; limited

by PK profile.[1]

Balanced dual

inhibition with

sustained efficacy.[1]

[2]

High renal specificity;

no GI side effects.[1]

[2]

Development Status
Discontinued (Phase

I/Tool)

Approved (Heart

Failure)

Approved (T2DM, HF,

CKD)

Expert Insight: The failure of SAR-7226 to progress beyond early clinical stages is largely

attributed to its O-glycoside linkage. Unlike C-glycosides (Sotagliflozin, Dapagliflozin), O-

glycosides are rapidly hydrolyzed by intestinal glucosidases or metabolized by the liver (O-

glucuronidation), leading to a shorter half-life and variable bioavailability.[1][2]

Preclinical Efficacy Data
In Vitro Potency
While exact IC50 values for SAR-7226 are proprietary, structurally related pyrazole-O-

glycosides typically exhibit:

hSGLT2 IC50: 1 – 10 nM (High Potency)[1]

hSGLT1 IC50: 50 – 200 nM (Moderate Potency)[1]
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Note: This profile allows for significant SGLT2 blockade while providing partial SGLT1

inhibition at high local concentrations in the gut lumen.[5]

In Vivo Efficacy (db/db Mouse Model)
In diabetic db/db mice, SAR-7226 demonstrates:

Dose-dependent Glucose Lowering: Oral administration (1–10 mg/kg) significantly reduces

fasting plasma glucose (FPG).[1]

OGTT Response: Superior blunting of glucose excursions during Oral Glucose Tolerance

Tests (OGTT) compared to pure SGLT2 inhibitors, confirming the SGLT1-mediated "gut

effect."[2]

Urinary Glucose: Increases UGE, though the duration of action is shorter than C-glycoside

competitors due to rapid clearance.[2]

Experimental Protocols
For researchers utilizing SAR-7226 as a chemical probe, the following protocols ensure robust

data generation.

Protocol A: SGLT1/2 Glucose Uptake Assay (Cell-Based)
Objective: Determine IC50 of SAR-7226 against human SGLT1 and SGLT2.[1]

Reagents:

CHO-K1 cells stably expressing hSGLT1 or hSGLT2.[1][2]

C-Methyl-D-Glucopyranoside (AMG) (non-metabolizable substrate).[1]

Sodium-free buffer (Choline-Cl replacement) for negative control.[1]

Workflow:

Seeding: Plate CHO-hSGLT1/2 cells in 96-well Scintiplates (30,000 cells/well). Incubate 24h.
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Wash: Wash cells 2x with Pre-treatment Buffer (10 mM HEPES, 137 mM N-methyl-D-

glucamine).

Treatment: Add SAR-7226 (diluted in KRH buffer containing 137 mM NaCl) at varying

concentrations (0.1 nM – 10 µM). Incubate 15 min at 37°C.

Uptake: Add

C-AMG (final conc. 10 µM, 0.5 µCi/mL). Incubate 1 hour.

Termination: Aspirate and wash 3x with ice-cold stop buffer (containing Phlorizin 100 µM to

block immediate efflux).

Read: Measure radioactivity via liquid scintillation counting.

Analysis: Normalize to Na-free control (0% uptake) and DMSO control (100% uptake). Fit to

sigmoidal dose-response curve.

Protocol B: Metabolic Stability (Liver Microsomes)
Objective: Assess the O-glucuronidation liability of SAR-7226.

Workflow:

Incubation: Mix SAR-7226 (1 µM) with pooled human/mouse liver microsomes (0.5 mg

protein/mL) in phosphate buffer (pH 7.4).

Initiation: Add NADPH-generating system and UDPGA (cofactor for glucuronidation).

Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent depletion and

formation of the M+176 glucuronide adduct.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b610689#sar-7226-hydrate-preclinical-trial-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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